Ethyl 4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
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Overview
Description
The study of ethyl-substituted pyridine carboxylates and similar compounds involves exploring their synthesis, structural characteristics, and potential applications. These molecules are of interest due to their diverse chemical behaviors and the role they play in the development of pharmaceuticals, materials science, and organic synthesis methodologies.
Synthesis Analysis
Synthesis approaches for pyridine carboxylates often involve condensation reactions, cycloadditions, or other strategies tailored to introduce specific functional groups and achieve desired molecular architectures. For example, phosphine-catalyzed [4 + 2] annulation has been used to synthesize highly functionalized tetrahydropyridines, showcasing the versatility in constructing complex pyridine scaffolds (Zhu, Lan, & Kwon, 2003).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure, including the confirmation of planarity or three-dimensional arrangements, hydrogen bonding patterns, and supramolecular aggregations. For instance, studies on polysubstituted pyridines reveal how intermolecular C-H...O, C-H...F, and C-H...π interactions contribute to the stabilization of their crystal structures (Suresh et al., 2007).
Scientific Research Applications
Catalysis and Synthesis : Zhu, Lan, and Kwon (2003) described a phosphine-catalyzed [4 + 2] annulation process, using ethyl 2-methyl-2,3-butadienoate, leading to the formation of highly functionalized tetrahydropyridines, including ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).
Heterocyclic Compound Synthesis : Ahmed (2003) synthesized various ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido derivatives, indicating the chemical's role in creating fused thiazolo derivatives (Ahmed, 2003).
Fluorinated Compounds Synthesis : Wang et al. (2012) reported the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, highlighting its importance for synthesizing related fluorinated fused heterocyclic compounds (Wang et al., 2012).
Crystal Structure Analysis : Hu Yang (2009) focused on the crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, providing insights into its molecular configuration (Hu Yang, 2009).
Antibacterial Activity : Anusevičius et al. (2014) explored the cyclization reaction of N-(4-chlorophenyl)-β-alanine to produce ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, finding that some derivatives exhibited weak antibacterial activity (Anusevičius et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidines, are often used in antiviral, anticancer, antioxidant, and antimicrobial activity .
Mode of Action
Without specific information on this compound, it’s challenging to provide an accurate mode of action. Many pyrimidine derivatives exert their effects by interacting with enzymes or receptors, altering their function and leading to downstream effects .
Biochemical Pathways
Pyrimidine derivatives often interact with dna or rna synthesis, which can affect multiple biochemical pathways .
Result of Action
Similar compounds often lead to changes in cell growth, replication, or viability, particularly in the context of antiviral or anticancer effects .
Future Directions
properties
IUPAC Name |
ethyl 4-(3,4-difluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3/c1-3-21-15(20)14-8(2)18-13(19)7-10(14)9-4-5-11(16)12(17)6-9/h4-6,10H,3,7H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROAXLOFCFDDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC(=C(C=C2)F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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